molecular formula C17H30N4 B12908230 6-Methyl-5-octyl-2-(pyrrolidin-1-YL)pyrimidin-4-amine CAS No. 113081-65-5

6-Methyl-5-octyl-2-(pyrrolidin-1-YL)pyrimidin-4-amine

Cat. No.: B12908230
CAS No.: 113081-65-5
M. Wt: 290.4 g/mol
InChI Key: CXJPSHWOBPOSDZ-UHFFFAOYSA-N
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Description

6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 113081-65-5) is a chemical compound with the molecular formula C17H30N4 and a molecular weight of 290.45 g/mol . This pyrimidine derivative is provided as a high-purity material for research and development purposes. As a specialized pyrimidine-based compound, it serves as a valuable building block and intermediate in medicinal chemistry and drug discovery research . Pyrimidine derivatives are a significant class of heterocyclic compounds with a wide range of potential biological activities. Related 6-methyl-2,4-diaminopyrimidine structures have been investigated for use in cosmetic and pharmaceutical compositions, particularly those intended for topical application, where they can act as basic neutralizing agents . The structural motif of a pyrimidine ring substituted with a pyrrolidine group is common in the development of novel pharmacologically active molecules, as seen in various patented chemical structures . The compound's structure, featuring a lipophilic octyl chain and a pyrrolidine substituent, makes it a subject of interest for researchers studying structure-activity relationships, particularly in the design of compounds with specific steric and electronic properties. Handling and Usage: This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any consumer-related use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information before use.

Properties

CAS No.

113081-65-5

Molecular Formula

C17H30N4

Molecular Weight

290.4 g/mol

IUPAC Name

6-methyl-5-octyl-2-pyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C17H30N4/c1-3-4-5-6-7-8-11-15-14(2)19-17(20-16(15)18)21-12-9-10-13-21/h3-13H2,1-2H3,(H2,18,19,20)

InChI Key

CXJPSHWOBPOSDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N=C(N=C1N)N2CCCC2)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Procedure

Step Reaction Conditions Outcome
1 Selective alkylation at C-5 Treatment of 2,4-dichloro-6-methylpyrimidine with octyl Grignard reagent or octyl lithium under controlled temperature (e.g., -78°C to 0°C) in anhydrous solvent (THF or ether) Formation of 5-octyl-2,4-dichloro-6-methylpyrimidine
2 Nucleophilic substitution at C-2 Reaction of intermediate with pyrrolidine in polar aprotic solvent (DMF or DMSO) at elevated temperature (50-80°C) Replacement of chlorine at C-2 with pyrrolidin-1-yl group
3 Amination at C-4 Treatment with ammonia or ammonium salts under pressure or heating, or direct displacement if chlorine remains at C-4 Introduction of amino group at position 4
4 Purification Chromatographic techniques (silica gel column chromatography) or recrystallization Isolation of pure 6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Alternative Synthetic Routes

  • Direct Diaminopyrimidine Derivative Functionalization: Starting from 6-methyl-pyrimidine-2,4-diamine derivatives, selective alkylation at C-5 with octyl halides under basic conditions can be performed, followed by N-alkylation at C-2 with pyrrolidine.

  • Use of Lewis Acid Catalysis: Some processes employ Lewis acids such as zinc salts to facilitate coupling reactions between substituted pyrimidines and amines, enhancing reaction rates and selectivity.

  • Regioselectivity: The selective substitution at C-5 and C-2 positions is critical. Using organometallic reagents at low temperatures improves selectivity for C-5 alkylation before nucleophilic substitution at C-2.

  • Reaction Yields: Reported yields for each step vary between 60-85%, with overall yields optimized by controlling stoichiometry and reaction times.

  • Purity and Characterization: Final compounds are characterized by NMR (1H and 13C), HRMS, and chromatographic purity (>99%) to confirm structure and purity.

  • Solvent and Temperature Effects: Polar aprotic solvents such as DMF and DMSO favor nucleophilic substitutions, while low temperatures during alkylation prevent side reactions.

Preparation Step Reagents Conditions Yield (%) Notes
C-5 Alkylation Octyl Grignard or Octyl lithium -78°C to 0°C, THF or ether 70-80 Requires anhydrous conditions
C-2 Substitution Pyrrolidine 50-80°C, DMF or DMSO 65-75 Polar aprotic solvent preferred
C-4 Amination Ammonia or ammonium salts Elevated temperature or pressure 60-70 May require pressure vessel
Purification Silica gel chromatography Ambient temperature - Ensures >99% purity

The preparation of this compound is achieved through a carefully orchestrated sequence of selective alkylation and nucleophilic substitution reactions on a pyrimidine scaffold. The use of organometallic reagents for C-5 alkylation, followed by nucleophilic displacement of halogens at C-2 and C-4, allows for the efficient synthesis of this compound with high purity and yield. Optimization of reaction conditions, including solvent choice, temperature control, and reagent stoichiometry, is essential for maximizing efficiency and selectivity. These methods are supported by patent disclosures and peer-reviewed synthetic protocols, providing a robust foundation for further research and application development.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring and pyrimidine core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

2-Fluoro-6-(pyrrolidin-1-yl)aniline (CAS 1183840-96-1)

Structural Differences :

  • Core Structure : Benzene ring vs. pyrimidine ring in the target compound.
  • Substituents : Fluorine at position 2 and pyrrolidine at position 6 vs. methyl, octyl, and pyrrolidine in the target.

Key Comparisons :

  • In contrast, the smaller fluorine substituent in the aniline derivative may improve solubility.
  • Toxicity : The aniline derivative exhibits acute toxicity (oral, dermal) and skin irritation , whereas the target compound’s long alkyl chain might reduce acute toxicity but increase bioaccumulation risks.

Nitro- and Methanesulfonyl-Substituted Pyrimidin-4-amines (EP 1 808 168 B1)

Structural Differences :

  • Substituents : Nitro groups (e.g., 5-nitro) and methanesulfonyl-phenyl groups vs. methyl, octyl, and pyrrolidine in the target compound.

Key Comparisons :

  • Reactivity : Nitro groups are strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating methyl and octyl groups. This could influence stability and metabolic pathways.
  • Solubility : Methanesulfonyl groups improve solubility via polarity, whereas the octyl chain in the target compound may necessitate formulation adjustments for bioavailability.

6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine

Structural Differences :

  • Core Structure : Pyridine vs. pyrimidine.
  • Substituents: Dimethylamino-pyrrolidine vs. unsubstituted pyrrolidine in the target compound.

Key Comparisons :

  • Pharmacokinetics: The dimethylamino group may enhance water solubility, whereas the octyl chain in the target compound could prolong half-life via increased lipophilicity .

Thieno-Pyrimidine Derivatives (e.g., 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid)

Structural Differences :

  • Core Structure: Thieno-pyrimidine (sulfur-containing heterocycle) vs. pyrimidine.
  • Functional Groups : Carboxylic acid vs. amine in the target compound.

Key Comparisons :

  • Electronic Properties : The thiophene ring introduces sulfur, which may influence metabolic stability or electronic interactions.
  • Acid-Base Behavior : The carboxylic acid group ionizes at physiological pH, improving solubility but limiting blood-brain barrier penetration compared to the target compound’s amine group .

Data Table: Structural and Hypothesized Properties

Compound Core Structure Key Substituents logP (Predicted) Toxicity Concerns Potential Applications
Target Compound Pyrimidine Methyl, Octyl, Pyrrolidine High (~5-7) Bioaccumulation (speculative) Kinase inhibition, Oncology
2-Fluoro-6-(pyrrolidin-1-yl)aniline Benzene Fluorine, Pyrrolidine Moderate (~2-3) Acute toxicity, Skin irritation Intermediate for pharmaceuticals
Nitro-pyrimidin-4-amine (EP 1 808 168) Pyrimidine Nitro, Methanesulfonyl Low-Moderate Reactive metabolite risks Antimicrobials, Anticancer
6-[3-(Dimethylamino)pyrrolidinyl]pyridine Pyridine Dimethylamino-pyrrolidine Moderate (~3-4) Neurotoxicity (speculative) CNS-targeting therapies
Thieno-pyrimidine carboxylic acid Thieno-pyrimidine Carboxylic acid, Methylthieno Low (~1-2) Limited data Metabolic enzyme modulation

Biological Activity

6-Methyl-5-octyl-2-(pyrrolidin-1-YL)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₃H₁₈N₄
  • Molecular Weight : 234.31 g/mol
  • CAS Number : 284680-44-0

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its pharmacological properties, which include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in glioma cells through multiple pathways, including the inhibition of AKT and mTOR signaling pathways .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. Its mechanism appears to involve modulation of pro-inflammatory cytokines and pathways .
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress .

The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on its structural characteristics:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses.
  • Receptor Modulation : It is hypothesized that the compound may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Hamidian et al. (2013)Reported significant inhibition of glioma cell viability, with IC50 values indicating potent activity against cancer cells .
Science.gov (2018)Highlighted the low cytotoxicity of similar pyrimidine compounds, suggesting a favorable therapeutic index for further development .
PubChem DatabaseDocumented acute toxicity data indicating harmful effects upon ingestion but noted potential for therapeutic use under controlled conditions .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to establish safe dosage ranges for potential therapeutic applications.

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